11-Beta-Hydroxypregnenolone is a steroid compound that plays a significant role in the biosynthesis of adrenal corticosteroids. It is primarily produced in the adrenal cortex and is involved in the conversion processes leading to cortisol and other steroid hormones. This compound is an important intermediate in the steroidogenesis pathway, particularly in the context of congenital adrenal hyperplasia, where deficiencies in steroidogenic enzymes can lead to various hormonal imbalances and clinical conditions.
The primary source of 11-Beta-Hydroxypregnenolone is the adrenal cortex, where it is synthesized from pregnenolone through enzymatic reactions involving hydroxylation. The enzyme responsible for this conversion is 11-beta-hydroxylase, which is encoded by the CYP11B1 gene. This enzyme catalyzes the addition of a hydroxyl group at the 11-beta position of steroids, facilitating further transformations into active glucocorticoids and mineralocorticoids .
11-Beta-Hydroxypregnenolone belongs to the class of corticosteroids, specifically categorized as a steroid hormone. It is classified under the broader category of steroids due to its structural characteristics and biological functions related to hormone regulation and metabolism.
The synthesis of 11-Beta-Hydroxypregnenolone occurs via enzymatic pathways primarily within the adrenal glands. The key steps include:
The enzymatic activity of CYP11B1 requires electron transfer proteins such as adrenodoxin reductase and adrenodoxin, which facilitate the transfer of electrons from NADPH during the hydroxylation reactions . The efficiency and regulation of these enzymatic processes are crucial for maintaining proper steroid hormone levels.
The molecular structure of 11-Beta-Hydroxypregnenolone includes a steroid nucleus with hydroxyl groups at specific positions. The chemical formula is , indicating it has 21 carbon atoms, 32 hydrogen atoms, and three oxygen atoms.
11-Beta-Hydroxypregnenolone participates in several biochemical reactions:
The reactions are facilitated by specific enzymes that introduce hydroxyl groups at designated positions on the steroid backbone, altering their biological activity and solubility .
The mechanism of action for 11-Beta-Hydroxypregnenolone involves its role as a precursor in steroidogenesis. Once synthesized, it undergoes further enzymatic modifications that lead to the production of biologically active steroids such as cortisol and corticosterone.
The activity of 11-beta-hydroxylase (CYP11B1) is regulated by adrenocorticotropic hormone (ACTH), which stimulates its expression in response to physiological demands for glucocorticoids . This regulatory mechanism ensures that cortisol levels are maintained within a physiological range.
Relevant analyses indicate that variations in synthesis or enzymatic activity can lead to significant physiological effects, particularly in conditions like congenital adrenal hyperplasia .
11-Beta-Hydroxypregnenolone has several scientific applications:
11β-Hydroxypregnenolone (systematic IUPAC name: (3β,11β)-3,11-Dihydroxypregn-5-en-20-one) is a Δ⁵-steroid characterized by hydroxyl groups at the C3β and C11β positions and a ketone at C20. The compound retains the core cyclopentanoperhydrophenanthrene ring system common to all steroid molecules, with the A-ring adopting a β-oriented hydroxyl group at C3 and a double bond between C5-C6. The critical stereochemical feature is the equatorially oriented 11β-hydroxyl group on the C-ring, which projects into the plane of the molecule. This configuration contrasts sharply with the axially oriented 11α-epimer, resulting in distinct biological interactions due to differential receptor binding affinities [1] [4] [8].
The 11β-hydroxy group establishes intramolecular hydrogen bonding with the C12 carbonyl when present in oxidized derivatives, influencing conformational stability. X-ray crystallographic analyses of related 11β-hydroxysteroids reveal a distorted half-chair conformation in the B-ring and an envelope conformation in the C-ring, optimizing spatial positioning of the 11β-hydroxyl for enzyme interactions. The stereochemistry at C11 is biosynthesized by stereospecific hydride transfer mediated by cytochrome P450 enzymes, yielding exclusively the β-configuration in mammalian systems. Computational molecular modeling shows a van der Waals volume of 332.48 ų, closely aligning with pregnenolone (327.52 ų), facilitating potential molecular mimicry in biological systems [5] [8].
Table 1: Structural Identifiers of 11β-Hydroxypregnenolone
Property | Value |
---|---|
CAS Registry Number | 1164-86-9 |
Molecular Formula | C₂₁H₃₂O₃ |
Systematic IUPAC Name | (3β,11β)-3,11-Dihydroxypregn-5-en-20-one |
Canonical SMILES | [C@@H]1(CC(=O)C)[C@H]([C@@H]2[C@@]3(CCC4=CC(=O)CC[C@]4([C@H]3CC[C@@H]2O)C)O |
Molecular Weight | 332.48 g/mol |
Hydrogen Bond Donors | 2 (OH groups at C3 and C11) |
Hydrogen Bond Acceptors | 3 (two OH groups and C20 ketone) |
11β-Hydroxypregnenolone is synthesized primarily in adrenal zona fasciculata mitochondria through CYP11B1-mediated hydroxylation of pregnenolone. This cytochrome P450 enzyme utilizes molecular oxygen and NADPH to insert a hydroxyl group specifically at the 11β position. The reaction proceeds via a stereospecific radical rebound mechanism, where the heme-iron-oxo complex abstracts a hydrogen atom from C11, followed by oxygen insertion to form the β-hydroxy configuration. Unlike its 21-hydroxylated counterparts, 11β-hydroxypregnenolone does not serve as a direct mineralocorticoid or glucocorticoid precursor but functions as a metabolic branch point [2] [9].
The principal metabolic fate involves oxidation to 11-ketopregnenolone via 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2). This reaction occurs predominantly in mineralocorticoid-sensitive tissues like the kidney, producing a metabolite with altered receptor binding capabilities. Alternatively, 11β-hydroxypregnenolone undergoes 17α-hydroxylation to form 11β,17α-dihydroxypregnenolone, a key intermediate toward 11β-hydroxydehydroepiandrosterone (11β-OH-DHEA). In the "backdoor pathway" of androgen synthesis identified in conditions like congenital adrenal hyperplasia (CAH), 11β-hydroxypregnenolone is reduced to 11β-hydroxydihydroprogesterone (5α-pregnane-3α,11β-diol-20-one), which is subsequently cleaved to 11-ketodihydrotestosterone (11KDHT) – a potent androgen receptor agonist independent of testosterone conversion [2] [3] [5].
Table 2: Biosynthetic Relationships and Metabolic Derivatives
Precursor/Derivative | Enzyme(s) Involved | Biological Significance |
---|---|---|
Pregnenolone | CYP11B1 | Primary substrate for biosynthesis |
11-Ketopregnenolone | HSD11B2 | Inactivation product with reduced bioactivity |
17α-OH Pregnenolone | CYP17A1 | Precursor to 11β-OH-DHEA and glucocorticoids |
11β-Hydroxyallopregnanolone | AKR1C2/3, SRD5A | Neuroactive steroid modulating GABAᴀ receptors |
11-Ketodihydrotestosterone | CYP17A1, AKR1C3, HSD17B3 | Potent androgen in backdoor pathway (Km ~0.5 μM) |
Accurate quantification of 11β-hydroxypregnenolone necessitates advanced analytical techniques due to its structural similarity to other Δ⁵-steroids. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard, offering superior specificity over immunoassays. Sample preparation typically involves solid-phase extraction (C18 cartridges) or liquid-liquid extraction with methyl tert-butyl ether, followed by derivatization using hydroxylamine or hydrazine reagents to enhance ionization efficiency for the C20 ketone group. Chromatographic separation employs C18 reverse-phase columns (e.g., 2.1 × 50 mm, 1.7 μm particles) with gradient elution using methanol/water containing 0.1% formic acid. Quantification utilizes multiple reaction monitoring (MRM) transitions, with m/z 347.3→109.1 for 11β-hydroxypregnenolone and m/z 350.3→112.1 for deuterated internal standards (d₃-11β-hydroxypregnenolone), achieving lower limits of quantification (LLOQ) of 0.05 ng/mL in serum [7] [10].
Conventional radioimmunoassays (RIAs) exhibit significant cross-reactivity (15-30%) with structurally related steroids like 11α-hydroxypregnenolone, 21-deoxypregnenolone, and 17α-hydroxypregnenolone due to shared epitopes. This analytical interference is particularly problematic in congenital adrenal hyperplasia samples, where steroid precursors accumulate. For example, in untreated 11β-hydroxylase deficiency, serum 11β-hydroxypregnenolone concentrations range from 5-20 ng/mL (15-60 nmol/L) – elevations detectable by LC-MS/MS but often obscured in RIAs by co-eluting 11-oxygenated metabolites. Steroid profiling panels incorporating LC-MS/MS simultaneously quantify 11β-hydroxypregnenolone alongside 14 related steroids within 7 minutes, enabling differential diagnosis of steroidogenic disorders. Method validation studies demonstrate inter-assay precision (CV <8%), recovery rates (92-106%), and linearity (r²>0.998) across physiological and pathological ranges [6] [7] [10].
Table 3: Performance Characteristics of Analytical Methods
Method | LLOQ (ng/mL) | Cross-Reactivity Issues | Clinical Utility |
---|---|---|---|
LC-MS/MS | 0.05 | None with isobaric steroids when using MRM | Gold standard for steroid profiling |
Radioimmunoassay | 0.2 | 18% with 11α-hydroxypregnenolone; 22% with 21-deoxycortisol | Limited to research settings |
ELISA | 0.5 | 30% with pregnenolone; 12% with 17α-OH pregnenolone | High-throughput screening with confirmatory MS |
GC-MS | 0.1 | Requires derivatization; thermal decomposition | Reference method for urinary steroids |
Comprehensive Table of Steroid Compounds
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1